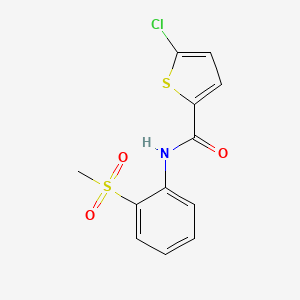

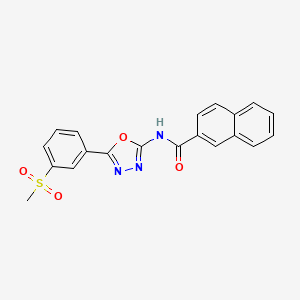

![molecular formula C11H10N2 B2930243 1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2306270-31-3](/img/structure/B2930243.png)

1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is a chemical compound . It is related to the class of compounds known as spiro[indole-3,3’-cyclopropanes] .

Molecular Structure Analysis

The molecular formula of “1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile” is C10H11N . The exact structure would depend on the position and bonding of the carbonitrile group.Aplicaciones Científicas De Investigación

Synthesis and Organic Electronics Applications A novel and efficient synthesis route has been developed for polycyano-containing ligands, including 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile. These compounds exhibit potential for use in organic electronics and as ionic liquid components, owing to their unique structural properties and stability (Karpov et al., 2016).

Reactivity with Nucleophiles The reactivity of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with oxygen-centered nucleophiles has been studied. This research highlights how these compounds can form addition products that maintain the three-membered ring, suggesting potential for further chemical transformations and applications (Kayukov et al., 2011).

Catalyst-Free Synthesis of Spiro[Indoline] Derivatives A catalyst-free, highly diastereoselective synthesis method has been developed for spiro[cyclopropane-1,3′-indolin]-2′-ones. This synthesis approach, utilizing ethyl diazoacetate, highlights the potential for creating spiro[indoline] derivatives efficiently, which could have implications in medicinal chemistry and material science (Maurya et al., 2014).

Thermal Rearrangement and Synthesis Flexibility The thermal rearrangement of nitrone and nitrile oxide cycloadducts to bicyclopropylidene, yielding compounds like 3-spirocyclopropane-4-pyridone, showcases the structural flexibility and synthetic utility of spiro[cyclopropane-1,3'-indole] derivatives. This ability to rearrange under specific conditions opens up pathways for novel synthetic strategies in organic chemistry (Goti et al., 1996).

Green Synthesis in Water An environmentally friendly synthesis method has been reported for spiro[indoline] derivatives, utilizing a one-pot, three-component reaction in water. This method emphasizes the importance of sustainable chemical processes in the development of complex organic molecules (Rahmati et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that this compound interacts with oxygen-centered nucleophiles .

Mode of Action

1’,2’-Dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile reacts with oxygen-centered nucleophiles to form addition products at the cyano groups while conserving the three-membered ring . This interaction results in the formation of new compounds, indicating a potential for diverse chemical reactions .

Result of Action

The compound’s ability to react with oxygen-centered nucleophiles and form addition products suggests it may have a range of potential effects .

Propiedades

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-6-8-1-2-10-9(5-8)11(3-4-11)7-13-10/h1-2,5,13H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBUZTNCSRRRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)

![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)

![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)

![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)